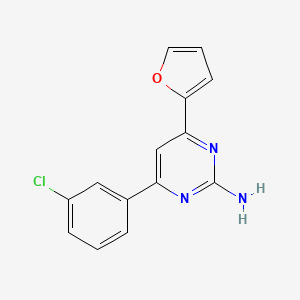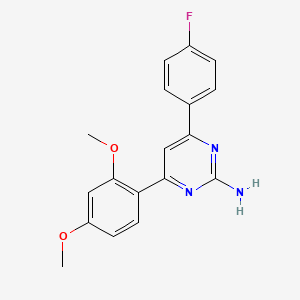
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, commonly referred to as CPFP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, with a structure composed of a benzene ring attached to a pyrimidine ring. CPFP is a versatile compound with a wide range of potential applications, including in drug development, organic synthesis, and as a catalyst.
科学研究应用
CPFP has a wide range of potential applications in the scientific research field. It has been used as a catalyst in the synthesis of various compounds, such as benzothiophenes, thiophenes, and other heterocyclic compounds. It has also been used as a starting material in the synthesis of various drugs, including anti-cancer drugs. Additionally, CPFP has been used in the synthesis of various polymers, including polyamides and polyurethanes.
作用机制
The mechanism of action of CPFP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CPFP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPFP has been shown to decrease the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
实验室实验的优点和局限性
The use of CPFP in laboratory experiments has several advantages. It is readily available and can be synthesized in a variety of ways. Additionally, CPFP has a wide range of potential applications, and can be used as a catalyst in the synthesis of various compounds. However, there are some limitations to using CPFP in lab experiments. It is a relatively unstable compound, and can easily decompose when exposed to heat or light. Additionally, CPFP can be toxic, and should be handled with caution.
未来方向
The potential applications of CPFP are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of CPFP, in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of CPFP in drug development and organic synthesis. Finally, further research could be done to investigate the potential of CPFP as a catalyst in the synthesis of various compounds.
合成方法
CPFP can be synthesized in a variety of ways, although the most commonly used method is the condensation reaction between 3-chlorobenzoic acid and 2-furylformamide. This reaction is carried out in a solvent such as ethanol, and yields CPFP in a yield of approximately 85%. Other methods for synthesizing CPFP include the reaction between 2-aminobenzoic acid and furfural in aqueous solution, and the reaction between 3-chlorobenzoic acid and 2-furylformamide in the presence of a catalyst such as zinc chloride.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBYIQZQHPLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














